2-Bromo-4-(4-carboethoxyphenyl)-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

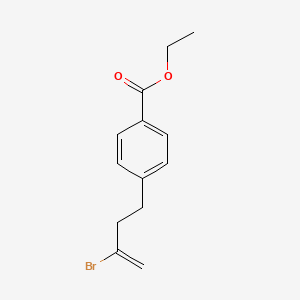

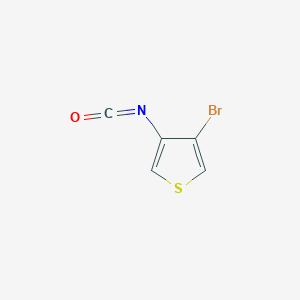

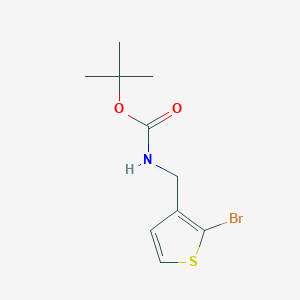

2-Bromo-4-(4-carboethoxyphenyl)-1-butene (2B4CPB) is a synthetic organic compound with a broad range of applications in scientific research. It is a colorless liquid with a boiling point of 97.2 °C, a melting point of -35.5 °C, and a density of 1.2 g/cm3. It is a compound that can be used in the synthesis of various organic molecules, as well as in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Mechanistic Probe in Organic Chemistry

The study by Reynaud et al. (2011) investigated the rearrangement of a brominated butenylbenzene compound under various conditions, serving as a mechanistic probe to distinguish between radical and carbanion intermediates. This research illustrates how structurally similar compounds can be utilized to understand reaction mechanisms in organic synthesis, potentially applicable to 2-Bromo-4-(4-carboethoxyphenyl)-1-butene for studying its behavior under different chemical reactions (Reynaud et al., 2011).

Building Block in Organic Synthesis

Westerlund et al. (2001) explored the use of 1-Bromo-3-buten-2-one as a building block in organic synthesis, highlighting the versatility of brominated butene derivatives in forming a variety of organic compounds. This suggests that 2-Bromo-4-(4-carboethoxyphenyl)-1-butene could similarly serve as a precursor for synthesizing complex molecules, given its reactive bromine and vinyl group (Westerlund et al., 2001).

Investigating Surface Chemistry

Lee and Zaera (2005) studied the thermal chemistry of C4 hydrocarbons, including brominated butenes, on Pt(111) surfaces. Their work provides insight into how such compounds interact with metal surfaces, which could be relevant for catalysis or surface-modification studies involving similar brominated compounds (Lee & Zaera, 2005).

Synthesis of Fluorescent Compounds

Zuo-qi (2015) synthesized a brominated benzene derivative exhibiting aggregation-induced emission (AIE) characteristics. This research indicates the potential of brominated compounds, like 2-Bromo-4-(4-carboethoxyphenyl)-1-butene, in the development of new fluorescent materials for applications in sensing, imaging, or organic electronics (Zuo-qi, 2015).

Propriétés

IUPAC Name |

ethyl 4-(3-bromobut-3-enyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-3-16-13(15)12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIWCHNSFKSQJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641160 |

Source

|

| Record name | Ethyl 4-(3-bromobut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(4-carboethoxyphenyl)-1-butene | |

CAS RN |

731772-91-1 |

Source

|

| Record name | Ethyl 4-(3-bromobut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1345279.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1345282.png)

![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1345284.png)

![4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1345285.png)

![[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1345293.png)

![[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1345297.png)

![1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1345298.png)

![(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1345301.png)

![Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1345302.png)